Cas no 1214367-20-0 (3-(Difluoromethoxy)-4-fluorobenzaldehyde)

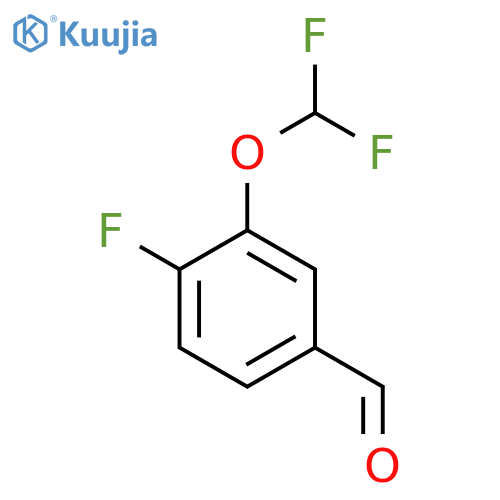

1214367-20-0 structure

商品名:3-(Difluoromethoxy)-4-fluorobenzaldehyde

CAS番号:1214367-20-0

MF:C8H5F3O2

メガワット:190.119313001633

MDL:MFCD14698501

CID:4563296

PubChem ID:46311643

3-(Difluoromethoxy)-4-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(difluoromethoxy)-4-fluorobenzaldehyde

- 3-Difluoromethoxy-4-fluorobenzaldehyde

- SY026393

- AK209167

- CS-11609

- 1214367-20-0

- DB-122449

- SCHEMBL24036560

- Benzaldehyde, 3-(difluoromethoxy)-4-fluoro-

- CS-0133289

- AC1690

- AKOS027256716

- MFCD14698501

- 3-(Difluoromethoxy)-4-fluorobenzaldehyde

-

- MDL: MFCD14698501

- インチ: 1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H

- InChIKey: UHBBOUWQYFZJJA-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C=O)C=C1OC(F)F

計算された属性

- せいみつぶんしりょう: 190.02416388g/mol

- どういたいしつりょう: 190.02416388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26.3

3-(Difluoromethoxy)-4-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A225082-1g |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 1g |

$131.0 | 2025-02-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337834-100mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 100mg |

¥401.0 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203929-1g |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 97% | 1g |

¥1106.00 | 2024-08-09 | |

| abcr | AB526576-250 mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde; . |

1214367-20-0 | 250MG |

€211.50 | 2023-04-17 | ||

| TRC | D453065-10mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Ambeed | A225082-250mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 250mg |

$33.0 | 2025-02-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337834-250mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 250mg |

¥600.0 | 2022-03-01 | |

| abcr | AB526576-1 g |

3-(Difluoromethoxy)-4-fluorobenzaldehyde; . |

1214367-20-0 | 1g |

€485.70 | 2023-04-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12225-250mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 250mg |

¥222.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12225-100mg |

3-(Difluoromethoxy)-4-fluorobenzaldehyde |

1214367-20-0 | 95% | 100mg |

¥101.0 | 2024-07-18 |

3-(Difluoromethoxy)-4-fluorobenzaldehyde 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1214367-20-0 (3-(Difluoromethoxy)-4-fluorobenzaldehyde) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214367-20-0)3-(Difluoromethoxy)-4-fluorobenzaldehyde

清らかである:99%

はかる:5g

価格 ($):589.0